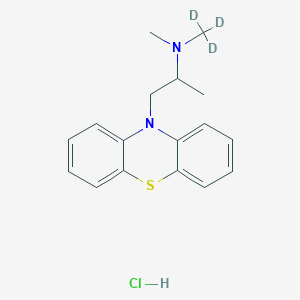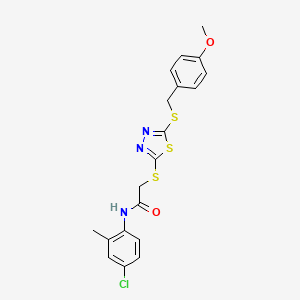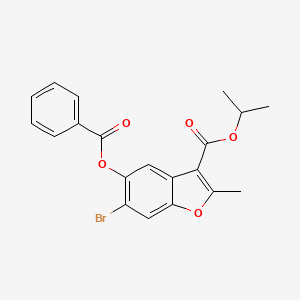
Promethazine-D3 hydrochloride, vial of 5 mg, certified reference material
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Promethazine-D3 hydrochloride is a deuterated form of promethazine hydrochloride, a first-generation antihistamine. This compound is used as a certified reference material in various analytical applications. Promethazine itself is known for its antihistaminic, sedative, and antiemetic properties, making it useful in treating allergies, insomnia, and nausea .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of promethazine hydrochloride involves several steps:
Reaction of diethyl amine and epoxypropane: This reaction produces 1-diethylamino-2-propanol.
Reaction with chloride sulfoxide and toluene: This step yields 1-diethylamino-2-chloropropane.
Reaction with phenothiazine: This produces crude promethazine free base.
Purification and salification: The crude promethazine is purified and then reacted with hydrochloric acid to obtain promethazine hydrochloride
Industrial Production Methods
Industrial production of high-purity promethazine hydrochloride involves dissolving promethazine base in acetone, decolorizing with activated carbon, filtering, and crystallizing with dry hydrochloric acid gas. The crystallized product is then rinsed with acetone and dried under vacuum .
Analyse Des Réactions Chimiques
Promethazine-D3 hydrochloride undergoes various chemical reactions:
Oxidation: Promethazine can be oxidized to form promethazine sulfoxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Promethazine can undergo substitution reactions, particularly involving the amino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Promethazine-D3 hydrochloride is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry (GC-MS and LC-MS) for the quantification of promethazine. It is also used in forensic toxicology to detect and quantify promethazine in biological samples. Additionally, it has applications in pharmacokinetic studies to understand the metabolism and distribution of promethazine in the body .
Mécanisme D'action
Promethazine-D3 hydrochloride exerts its effects by antagonizing several receptors:
Histamine H1 receptors: This action helps in treating allergic reactions.
Muscarinic receptors: This contributes to its sedative and antiemetic effects.
Dopamine receptors: This action is involved in its anti-nausea effects.
Alpha-adrenergic receptors: This contributes to its sedative properties
Comparaison Avec Des Composés Similaires
Promethazine-D3 hydrochloride is similar to other phenothiazine derivatives such as:
Chlorpromazine: Used primarily as an antipsychotic.
Trifluoperazine: Used for its antipsychotic and antiemetic properties.
Prochlorperazine: Commonly used to control severe nausea and vomiting.
What sets promethazine-D3 hydrochloride apart is its use as a deuterated internal standard, which provides more accurate and reliable analytical results in mass spectrometry due to its stable isotopic composition .
Propriétés
Formule moléculaire |
C17H21ClN2S |
|---|---|
Poids moléculaire |
323.9 g/mol |
Nom IUPAC |
N-methyl-1-phenothiazin-10-yl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3; |
Clé InChI |
XXPDBLUZJRXNNZ-MUTAZJQDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
SMILES canonique |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12043836.png)

![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B12043853.png)

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12043860.png)


![2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)


![1,2-Dihydro-6-hydroxy-4-oxo-N-2-pyrazinyl-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043888.png)

![8-chloro-1,3-dimethyl-9-[2-(4-methylphenyl)-2-oxoethyl]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B12043907.png)

